Mouse β3a vs. β3b Splice Variant Potency (pEC50)
SB251023 exhibits differential potency between the mouse β3a and β3b splice variants in CHO-K1 cells, with pEC50 values of 7.14 and 6.91, respectively. This represents a ~1.7-fold lower potency at β3b relative to β3a, whereas reference agonist CL316243 shows comparable potency at both variants and BRL37344 shows a more pronounced 3.8-fold reduction at β3b [1]. The data derive from the same study using identical assay conditions, enabling direct cross-compound comparison [1].
| Evidence Dimension | Agonist potency (pEC50) at mouse β3a- vs β3b-adrenoceptors |
|---|---|
| Target Compound Data | pEC50 (β3a) = 7.14; pEC50 (β3b) = 6.91 |
| Comparator Or Baseline | CL316243: pEC50 (β3a) ≈ 8.2, pEC50 (β3b) ≈ 8.2 (no significant difference); BRL37344: pEC50 (β3a) ≈ 7.5, pEC50 (β3b) ≈ 6.9 (~3.8-fold difference); L755507: pEC50 (β3a) ≈ 12.3, pEC50 (β3b) ≈ 12.3 (no difference) |
| Quantified Difference | SB251023: 1.7-fold lower potency at β3b; BRL37344: 3.8-fold lower potency at β3b; CL316243 and L755507: no significant splice variant difference |
| Conditions | CHO-K1 cells stably expressing mouse β3a- or β3b-adrenoceptors; extracellular acidification rate (EAR) measured via cytosensor microphysiometer [1] |
Why This Matters
Researchers requiring a β3-AR agonist that discriminates between β3a and β3b signaling must select SB251023 over non-discriminating agonists like CL316243 or over-discriminating agonists like BRL37344, ensuring experimental reproducibility and mechanistic clarity.
- [1] Hutchinson DS, Bengtsson T, Evans BA, Summers RJ. Mouse beta 3a- and beta 3b-adrenoceptors expressed in Chinese hamster ovary cells display identical pharmacology but utilize distinct signalling pathways. Br J Pharmacol. 2002 Apr;135(8):1903-14. (Data extracted from Figure 1 and text). View Source
